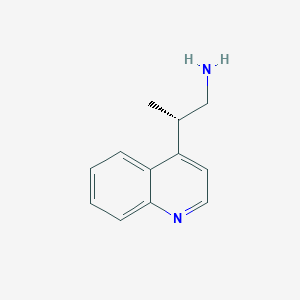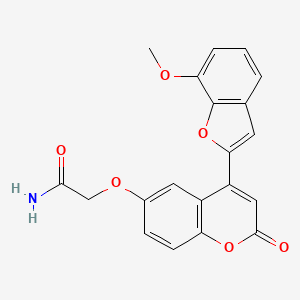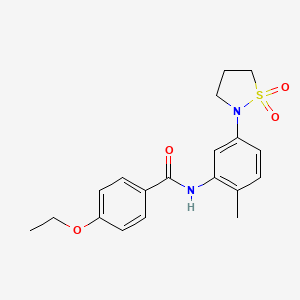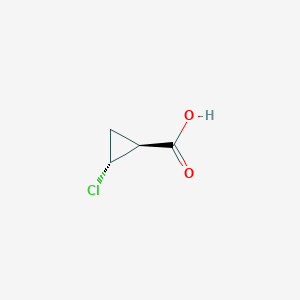
3-cloro-N-(2-(2-(2,5-dioxopirrolidin-1-il)etoxi)etil)-2-metilbencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19ClN2O5S and its molecular weight is 374.84. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antifibrótica
En un estudio aparte, los derivados de este compuesto demostraron actividades antifibróticas prometedoras. Específicamente, compuestos como 6-(5-(p-tolilcárbamil)pirimidin-2-il)nicotinato de etilo y 6-(5-((3,4-difluorofenil)carbamil)pirimidin-2-il)nicotinato de etilo exhibieron mejor actividad que los medicamentos antifibróticos existentes. Estos hallazgos sugieren un papel potencial en el manejo de los trastornos relacionados con la fibrosis .
Reacciones de Tiolación
La estructura del compuesto incluye grupos funcionales adecuados para el entrecruzamiento químico. Por ejemplo, las reacciones que involucran ácidos carboxílicos y cistamina pueden conducir a la tiolación en sitios de ácido carboxílico. Los investigadores exploran estas reacciones para aplicaciones en modificación de proteínas, química de polímeros y administración de fármacos .
Mecanismo De Acción
Target of Action
The primary targets of this compound are carbonic anhydrase isoenzymes . These are important metalloenzymes involved in many physiological processes, including pH control, fluid secretion, and ion transport .
Biochemical Pathways
The compound affects the biochemical pathway involving the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3–) and protons (H+) via a metal hydroxide nucleophilic mechanism . This pathway is crucial for many biochemical and physiological processes associated with pH control, fluid secretion, and ion transport .
Result of Action
The compound effectively inhibits the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that it could have potential anti-fibrotic effects .
Propiedades
IUPAC Name |
3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5S/c1-11-12(16)3-2-4-13(11)24(21,22)17-7-9-23-10-8-18-14(19)5-6-15(18)20/h2-4,17H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYWZZMXBBSBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2540514.png)
![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)





![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)
![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)

